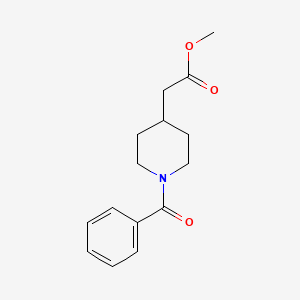

Methyl (1-benzoylpiperidin-4-yl)acetate

Description

Contextualization within Modern Synthetic Methodologies

The synthesis of molecules like Methyl (1-benzoylpiperidin-4-yl)acetate is deeply rooted in modern synthetic methodologies that prioritize efficiency, selectivity, and atom economy. The construction of this molecule involves fundamental transformations that are central to contemporary organic chemistry. Key among these is the formation of the amide bond between the piperidine (B6355638) nitrogen and the benzoyl group, a process known as N-acylation.

Modern approaches to N-acylation have evolved significantly from classical methods. While the use of acyl chlorides or anhydrides in the presence of a base remains a robust and widely practiced technique, contemporary methodologies often seek milder and more efficient alternatives. These can include the use of coupling reagents, which facilitate amide bond formation under ambient conditions, minimizing the need for harsh reagents and improving substrate scope. Furthermore, catalytic methods, including those employing transition metals or organocatalysts, are at the forefront of innovation, offering pathways to amides with high yields and selectivity. The synthesis of this compound would likely leverage these well-established yet continually refined techniques, starting from a suitable piperidine precursor.

Significance of Piperidine-Based Scaffolds in Synthetic Design

The piperidine ring is a privileged scaffold in the realm of medicinal chemistry and drug discovery. nih.govnih.gov This six-membered nitrogen-containing heterocycle is a common structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its prevalence stems from a combination of favorable properties. The piperidine ring is conformationally flexible yet can be constrained through substitution, allowing for the precise three-dimensional positioning of functional groups. This is crucial for optimizing interactions with biological targets.

Furthermore, the nitrogen atom of the piperidine ring can act as a basic center, which is often important for the pharmacokinetic properties of a drug molecule, influencing its solubility and ability to cross cell membranes. The presence of a 4-substituted piperidine, as in the case of this compound, is a particularly common feature in bioactive molecules. The substituent at the 4-position can be readily modified to explore structure-activity relationships, making it a valuable handle for medicinal chemists.

Overview of Current Research Landscape and Gaps for this compound

A review of the current scientific literature indicates that while the broader class of 1-benzoylpiperidine (B189436) derivatives has been a subject of considerable research, particularly in the context of developing novel therapeutic agents, specific and detailed studies focusing solely on this compound are not extensively documented. Much of the existing research focuses on derivatives where the acetate (B1210297) group is replaced by other functionalities, which have been investigated for a range of biological activities.

This points to a significant gap in the research landscape. While the synthesis of this compound can be reasonably inferred from established chemical principles and analogous reactions, a dedicated study detailing its synthesis, full characterization, and exploration of its chemical reactivity and potential applications appears to be lacking. Such a study would be valuable, as this compound could serve as a versatile intermediate for the synthesis of more complex molecules. The ester functionality, for instance, could be hydrolyzed to the corresponding carboxylic acid, which could then be used in a variety of coupling reactions to build larger molecular architectures. The absence of a detailed research profile for this compound represents an opportunity for further investigation in the field of synthetic organic chemistry.

Detailed Research Findings

A logical synthetic approach would involve the N-acylation of methyl (piperidin-4-yl)acetate with benzoyl chloride. This is a classic Schotten-Baumann type reaction, which is a reliable method for the formation of amides from amines and acyl chlorides.

Proposed Synthesis:

Reactants: Methyl (piperidin-4-yl)acetate and Benzoyl chloride.

Solvent: A suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107).

Base: An organic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Procedure: Methyl (piperidin-4-yl)acetate would be dissolved in the chosen solvent, and the base would be added. Benzoyl chloride would then be added dropwise, likely at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture would then be allowed to warm to room temperature and stirred until completion.

Workup and Purification: The reaction would be quenched with water, and the organic layer separated. The crude product would then be purified using standard techniques such as column chromatography to yield pure this compound.

Expected Spectroscopic Data:

Based on the structure of this compound, the following spectroscopic characteristics would be anticipated:

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzoyl group, the methoxy (B1213986) protons of the ester as a singlet, and a series of multiplets for the protons on the piperidine ring and the methylene (B1212753) group of the acetate side chain.

¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbons of the amide and the ester, signals for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the piperidine ring and the acetate side chain.

IR Spectroscopy: The infrared spectrum would be expected to display strong absorption bands corresponding to the C=O stretching vibrations of the amide and the ester.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.32 g/mol ).

The following interactive data table summarizes the key properties of the target compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not definitively assigned in public literature |

| Physical State | Expected to be a solid or oil at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-benzoylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-19-14(17)11-12-7-9-16(10-8-12)15(18)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVKVXFSRYWEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Methyl 1 Benzoylpiperidin 4 Yl Acetate

Retrosynthetic Analysis of Methyl (1-benzoylpiperidin-4-yl)acetate

A retrosynthetic analysis of this compound provides a logical framework for devising its synthetic pathways by systematically disconnecting the target molecule into simpler, commercially available starting materials.

Key Disconnections and Strategic Considerations

The structure of this compound presents two primary bonds for logical disconnection: the amide bond of the benzoyl group and the ester bond of the acetate (B1210297) moiety.

A primary disconnection can be made at the amide bond (C-N bond) between the piperidine (B6355638) nitrogen and the benzoyl carbonyl carbon. This bond is synthetically accessible through standard amide bond formation reactions. This leads to two key precursors: benzoyl chloride (or benzoic acid) and Methyl (piperidin-4-yl)acetate.

A second key disconnection is at the ester linkage (C-O bond) of the acetate group. This suggests a reaction between a carboxylic acid precursor, (1-benzoylpiperidin-4-yl)acetic acid, and methanol (B129727). This disconnection is strategic as it allows for the introduction of the methyl ester at a late stage of the synthesis.

Combining these disconnections, a plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights two main synthetic strategies:

Route A: N-benzoylation of a pre-formed Methyl (piperidin-4-yl)acetate.

Route B: Esterification of (1-benzoylpiperidin-4-yl)acetic acid.

Precursor Identification and Availability

The retrosynthetic analysis identifies several key precursors. The commercial availability of these starting materials is a crucial factor in the feasibility and economic viability of the synthesis.

Benzoic acid and its derivatives (e.g., benzoyl chloride): These are widely available and relatively inexpensive commodity chemicals.

Methyl (piperidin-4-yl)acetate: This intermediate can be synthesized from commercially available 4-piperidone (B1582916).

(1-benzoylpiperidin-4-yl)acetic acid: This can be prepared from N-benzoyl-4-piperidone.

The synthesis of these piperidine-based precursors often starts from 4-piperidone or piperidine-4-carboxylic acid, which are readily accessible. For instance, the synthesis of remifentanil, a related compound, often utilizes 1-benzyl-4-piperidone as a starting material. researchgate.net

Development of Novel Synthetic Routes for this compound

Research into the synthesis of this compound and its analogs has led to the development of various synthetic routes, with a focus on improving yield, purity, and efficiency.

Catalytic Approaches in Esterification Reactions

The formation of the methyl ester from the corresponding carboxylic acid, (1-benzoylpiperidin-4-yl)acetic acid, is a critical step. While traditional methods like Fischer-Speier esterification using a strong mineral acid catalyst are effective, advancements have focused on milder and more selective catalytic systems. masterorganicchemistry.comlibretexts.orgathabascau.caorganic-chemistry.org

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.orgathabascau.caorganic-chemistry.org The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org

| Catalyst | Alcohol | Conditions | Yield | Reference |

| H₂SO₄ | Methanol | Reflux | Good to Excellent | masterorganicchemistry.comathabascau.ca |

| HCl | Methanol | Reflux | Good to Excellent | masterorganicchemistry.com |

| p-TsOH | Methanol | Reflux | Good | masterorganicchemistry.com |

Lewis Acid Catalysis: Lewis acids such as salts of hafnium(IV) and zirconium(IV) have been employed as effective catalysts for direct esterification, often under milder conditions than strong Brønsted acids.

Coupling Reagent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for esterification. This method, known as the Steglich esterification, is often performed at room temperature and can be advantageous for sensitive substrates.

Optimized Amide Bond Formation Strategies for the Benzoyl Moiety

The formation of the amide bond between the piperidine nitrogen and the benzoyl group is another pivotal step. While the use of acyl chlorides is a common and effective method, research has explored alternative, milder, and more atom-economical approaches.

Acylation with Benzoyl Chloride: A standard method involves the reaction of Methyl (piperidin-4-yl)acetate with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the HCl byproduct.

Amide Coupling Reagents: A variety of coupling reagents have been developed to facilitate amide bond formation directly from benzoic acid. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the piperidine nitrogen.

| Coupling Reagent | Activating Agent | Solvent | Base | Reference |

| HATU | - | DMF | DIPEA | unipi.it |

| HBTU/HOBt | - | CH₂Cl₂ | DIPEA | epo.orgnih.gov |

| CDI | - | CH₂Cl₂ | - | epo.orgnih.gov |

Enzymatic Catalysis: In recent years, enzymatic approaches for amide bond formation have gained attention as they offer high selectivity and operate under mild conditions. whiterose.ac.uk Lipases and proteases can be employed to catalyze the N-acylation of piperidine derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. The stereocenter in this case would be at the 4-position of the piperidine ring if a substituent were present on the acetate side chain, or if the piperidine ring itself were asymmetrically substituted.

Approaches to stereoselective synthesis of substituted piperidines generally fall into several categories:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids, to construct the piperidine ring.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a key bond-forming step. This can include asymmetric hydrogenation of a pyridine (B92270) precursor or an asymmetric Michael addition to form the piperidine ring.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct a stereoselective reaction, followed by its removal.

For instance, stereoselective synthesis of substituted piperidin-4-ols has been achieved through gold-catalyzed cyclization followed by a diastereoselective reduction. nih.gov The stereochemistry of substituted piperidin-4-one oxime ethers has also been investigated, revealing a preference for specific chair or twist-boat conformations depending on the substitution pattern. nih.gov These studies provide a foundation for developing stereoselective routes to chiral analogs of this compound.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of increasing importance. For the synthesis of this compound, a key step is the N-benzoylation of a piperidine precursor. Traditional methods often involve the use of volatile organic solvents and produce significant waste. Modern approaches, however, seek to mitigate these environmental concerns.

Solvent-Free Synthesis

A significant advancement in the eco-friendly synthesis of N-benzoylpiperidine derivatives is the development of solvent-free reaction conditions. One such method involves the reaction of a piperidine derivative with benzoyl chloride adsorbed on a solid support, such as basic alumina, and irradiated with microwaves. nih.gov This technique offers several advantages over conventional solvent-based methods, including shorter reaction times, higher yields, and a significant reduction in waste generation, as the solid support can often be recycled.

The proposed solvent-free synthesis of this compound would involve the reaction of methyl (piperidin-4-yl)acetate with benzoyl chloride in the presence of a base like pyridine co-adsorbed on basic alumina, under microwave irradiation. This approach aligns with the principles of green chemistry by eliminating the need for a reaction solvent, thereby reducing the environmental impact and simplifying the purification process. nih.gov

Table 1: Comparison of Conventional and Solvent-Free N-Benzoylation of Piperidine

| Feature | Conventional Method (e.g., Schotten-Baumann) | Solvent-Free Microwave-Assisted Method |

| Solvent | Typically a two-phase system of water and an organic solvent (e.g., dichloromethane) | None |

| Reaction Time | Can range from hours to overnight | Typically a few minutes |

| Energy Input | Conventional heating (e.g., reflux) | Microwave irradiation |

| Waste | Organic solvent waste, aqueous waste containing base and salts | Minimal waste, recyclable solid support |

| Yield | Generally good to high | Often high to excellent |

Atom Economy and E-Factor Analysis

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. docbrown.infolibretexts.org For the synthesis of this compound via N-benzoylation of methyl (piperidin-4-yl)acetate with benzoyl chloride, the reaction can be represented as:

C₈H₁₅NO₂ + C₇H₅ClO → C₁₅H₁₉NO₃ + HCl

The atom economy for this reaction is calculated as follows:

Molecular weight of this compound (C₁₅H₁₉NO₃) = 261.32 g/mol

Molecular weight of Methyl (piperidin-4-yl)acetate (C₈H₁₅NO₂) = 157.21 g/mol

Molecular weight of Benzoyl chloride (C₇H₅ClO) = 140.57 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy (%) = (261.32 / (157.21 + 140.57)) x 100 ≈ 87.7%

This high atom economy indicates that a large proportion of the atoms from the reactants are incorporated into the final product. However, this calculation does not account for any reagents used in excess or substances used in the work-up process.

The Environmental Factor (E-Factor) provides a more practical measure of the environmental impact of a chemical process, defined as the total mass of waste produced per unit mass of product.

E-Factor = Total mass of waste (kg) / Mass of product (kg)

In the context of the N-benzoylation, the waste would include the hydrochloric acid byproduct, any excess reagents, the solvent used for reaction and purification, and byproducts from any side reactions. A lower E-Factor signifies a more environmentally friendly process. Solvent-free methods significantly reduce the E-Factor by eliminating solvent waste, which is often the largest contributor.

Mechanistic Studies of Reaction Steps in this compound Synthesis

The primary reaction for the synthesis of this compound is the N-acylation of the secondary amine of the piperidine ring. The Schotten-Baumann reaction provides a classic and effective method for this transformation. website-files.comwikipedia.org

Detailed Investigations of Reaction Intermediates

The mechanism of the Schotten-Baumann reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. iitk.ac.in In the case of the synthesis of this compound, the nitrogen atom of the piperidine ring of methyl (piperidin-4-yl)acetate acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

This initial attack forms a tetrahedral intermediate . This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom. The presence of a base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine, is crucial at this stage. wikipedia.orgbyjus.com The base facilitates the deprotonation of the nitrogen atom, neutralizing the positive charge. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group to yield the final N-benzoylated product. While the existence of this tetrahedral intermediate is well-established in nucleophilic acyl substitution reactions, its direct observation for this specific reaction would require advanced spectroscopic techniques under controlled conditions due to its transient nature.

Transition State Analysis and Energy Profiles

The first transition state would be associated with the initial nucleophilic attack of the piperidine nitrogen on the benzoyl chloride. This step is typically the rate-determining step. The energy profile would show an activation energy barrier corresponding to the formation of this transition state, leading to the tetrahedral intermediate, which resides in a local energy minimum.

The second transition state would be involved in the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group. The relative energies of these transition states and the intermediate would depend on factors such as the solvent, the nature of the base, and the specific substituents on both reactants. Computational chemistry could be employed to model the energy profile of this reaction, providing insights into the geometries and energies of the transition states and the intermediate. Such studies would be valuable for optimizing reaction conditions to achieve higher yields and faster reaction rates.

Chemical Transformations and Reactivity of Methyl 1 Benzoylpiperidin 4 Yl Acetate

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring system in Methyl (1-benzoylpiperidin-4-yl)acetate offers two primary sites for modification: the benzoyl moiety and the piperidine nitrogen itself.

The benzoyl group attached to the piperidine nitrogen contains an aromatic ring that can undergo electrophilic aromatic substitution (EAS). However, the reactivity of this ring is significantly influenced by the carbonyl group of the amide. The carbonyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation occurs because the carbonyl group withdraws electron density from the ring through resonance and inductive effects, making it less nucleophilic.

As a consequence of this deactivation, the benzoyl ring in this compound requires harsher conditions (e.g., higher temperatures, stronger catalysts) to undergo EAS reactions compared to unsubstituted benzene. Furthermore, the electron-withdrawing nature of the carbonyl group directs incoming electrophiles to the meta positions (carbons 3 and 5 relative to the carbonyl attachment point). This is because the ortho and para positions are more strongly deactivated due to resonance stabilization of the positive charge in the sigma complex intermediate.

Common electrophilic aromatic substitution reactions that could be applied to this moiety, with the expected outcome of meta-substitution, are summarized in the table below.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Typical Electrophile | Expected Product |

|---|---|---|---|

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Nitronium ion (NO₂⁺) | Methyl (1-(3-nitrobenzoyl)piperidin-4-yl)acetate |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromonium ion (Br⁺) or Chloronium ion (Cl⁺) | Methyl (1-(3-bromobenzoyl)piperidin-4-yl)acetate |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Sulfur trioxide (SO₃) | Methyl (1-(3-sulfobenzoyl)piperidin-4-yl)acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | Methyl (1-(3-acylbenzoyl)piperidin-4-yl)acetate |

The nitrogen atom of the piperidine ring is part of an amide functional group. Due to resonance delocalization, the lone pair of electrons on the nitrogen atom is shared with the adjacent carbonyl group. This delocalization imparts a partial double bond character to the C-N bond and significantly reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, the nitrogen is generally unreactive towards nucleophilic additions or substitutions, such as alkylation, under standard conditions.

The primary transformation at this position involves the cleavage of the amide bond, which constitutes a nucleophilic acyl substitution reaction. This process, known as debenzoylation, effectively substitutes the benzoyl group with a hydrogen atom, liberating the secondary amine of the piperidine ring for further functionalization. This cleavage is typically achieved through hydrolysis under forcing acidic or basic conditions. nih.govresearchgate.netarkat-usa.org

Acidic Hydrolysis : Treatment with strong mineral acids (e.g., concentrated HCl or H₂SO₄) at elevated temperatures can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water, leading to the cleavage of the amide bond. nih.gov

Basic Hydrolysis : Refluxing with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent promotes nucleophilic attack of a hydroxide ion on the carbonyl carbon, resulting in the formation of a carboxylate salt and the free piperidine. researchgate.netunipi.it

Once the N-benzoyl group is removed, the resulting methyl (piperidin-4-yl)acetate possesses a free secondary amine, which is highly nucleophilic and can readily participate in a wide range of reactions, including N-alkylation, N-acylation, and reductive amination. nih.gov

Ester Group Modifications

The methyl ester group is a versatile functional handle that can be readily converted into other functional groups such as different esters, alcohols, amides, or the parent carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base and is typically an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, a large excess of the new alcohol is often used as the solvent. masterorganicchemistry.comyoutube.com

Base-Catalyzed Transesterification : This mechanism involves the reaction of the ester with an alkoxide (RO⁻), which is generated by deprotonating the desired alcohol with a strong base (e.g., NaOH, KOH, or NaOR). srsintl.com The alkoxide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) to yield the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a neutral alcohol molecule. A series of proton transfer steps follows, leading to the elimination of methanol (B129727) and the formation of the new ester. youtube.comresearchgate.net

Table 2: Conditions for Transesterification Reactions

| Catalysis Type | Catalyst Examples | Alcohol | General Conditions |

|---|---|---|---|

| Base-Catalyzed | NaOH, KOH, NaOCH₃, K₂CO₃ | R-OH | Anhydrous conditions, often at reflux temperature. srsintl.comacs.org |

| Acid-Catalyzed | H₂SO₄, HCl, p-TsOH | R-OH | Often uses the alcohol as a solvent, reflux temperature. |

The methyl ester group can be reduced to a primary alcohol, yielding 2-(1-benzoylpiperidin-4-yl)ethanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters.

The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the ester's carbonyl carbon. This addition leads to the expulsion of the methoxide group, forming an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the corresponding primary alcohol upon aqueous workup. masterorganicchemistry.com

Amidation: The methyl ester can be converted directly into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating the ester with the amine, sometimes in the presence of a catalyst. researchgate.netmdpi.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, and the methoxy (B1213986) group is eliminated to form the more stable amide, such as 2-(1-benzoylpiperidin-4-yl)acetamide.

Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid, (1-benzoylpiperidin-4-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : The ester is heated with a dilute mineral acid (e.g., H₂SO₄ or HCl) in the presence of water. The mechanism is the reverse of Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack by water, and subsequent elimination of methanol. google.com

Base-Catalyzed Hydrolysis (Saponification) : This involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of the methoxide ion is irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. google.com Acidification in a separate workup step is required to obtain the neutral carboxylic acid.

Reactivity Profiling in Various Chemical Environments

The chemical reactivity of this compound is primarily governed by the two principal functional groups: the N-benzoyl amide linkage and the methyl acetate (B1210297) moiety. These groups exhibit distinct reactivity patterns in acidic, basic, and photochemical conditions, which can lead to a variety of transformation products.

Acid-Catalyzed Transformations

Under acidic conditions, both the amide and the ester functionalities of this compound are susceptible to hydrolysis. The generally accepted mechanism for acid-catalyzed hydrolysis of both esters and amides involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule.

For the ester group, this process leads to the formation of (1-benzoylpiperidin-4-yl)acetic acid and methanol. The reaction is reversible, and an excess of water is typically required to drive the equilibrium towards the hydrolysis products.

The N-benzoyl amide bond is generally more resistant to hydrolysis than the ester bond. However, under forcing acidic conditions (e.g., concentrated acid and elevated temperatures), cleavage of the amide can occur. This would yield benzoic acid and methyl (piperidin-4-yl)acetate. The relative rates of ester versus amide hydrolysis would depend on the specific reaction conditions, such as the nature of the acid catalyst, temperature, and solvent.

Table 1: Predicted Products of Acid-Catalyzed Transformations

| Reactant | Functional Group Targeted | Predicted Major Product(s) |

|---|---|---|

| This compound | Methyl Ester | (1-benzoylpiperidin-4-yl)acetic acid, Methanol |

Base-Mediated Reactions

In the presence of a base, such as sodium hydroxide, this compound can undergo saponification of the methyl ester. This reaction is typically irreversible as the resulting carboxylate salt is deprotonated under basic conditions, preventing the reverse reaction. The products of this reaction are the corresponding carboxylate salt, which upon acidic workup would yield (1-benzoylpiperidin-4-yl)acetic acid, and methanol.

The N-benzoyl amide bond is also susceptible to cleavage under strong basic conditions, although this generally requires more vigorous conditions (higher temperatures and/or stronger bases) compared to ester hydrolysis. Base-mediated amide hydrolysis would proceed via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to the formation of benzoate (B1203000) and methyl (piperidin-4-yl)acetate.

Table 2: Predicted Products of Base-Mediated Reactions

| Reactant | Functional Group Targeted | Predicted Major Product(s) |

|---|---|---|

| This compound | Methyl Ester | Sodium (1-benzoylpiperidin-4-yl)acetate, Methanol |

Photochemical Reactivity Studies

The photochemical reactivity of this compound has not been specifically documented in the reviewed literature. However, general principles of photochemistry suggest potential transformations involving the N-benzoyl group. N-acyl piperidines can undergo a variety of photochemical reactions, including Norrish Type I and Type II cleavages, depending on the substitution pattern and the irradiation wavelength.

A potential photochemical pathway could involve the cleavage of the N-CO bond, which would lead to the formation of a benzoyl radical and a piperidinyl radical. These reactive intermediates could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular rearrangement, leading to a complex mixture of products. Another possibility is photo-induced reactions involving the aromatic benzoyl group, such as photo-Fries rearrangement, although this is less common for N-aryl amides compared to O-aryl esters.

Without specific experimental data, any discussion on the photochemical reactivity of this compound remains speculative. Further experimental studies would be necessary to fully elucidate the photochemical behavior of this compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1-benzoylpiperidin-4-yl)acetic acid |

| Methanol |

| Benzoic acid |

| Methyl (piperidin-4-yl)acetate |

| Sodium (1-benzoylpiperidin-4-yl)acetate |

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Benzoylpiperidin 4 Yl Acetate

High-Resolution NMR Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy serves as a powerful tool for probing the conformational landscape of Methyl (1-benzoylpiperidin-4-yl)acetate in solution. Both one-dimensional and advanced two-dimensional NMR techniques have been employed to map out the connectivity of atoms and their spatial relationships, as well as to quantify the dynamic processes occurring within the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

The structural backbone of this compound has been unequivocally assigned using a suite of 2D NMR experiments. Correlation Spectroscopy (COSY) experiments establish the proton-proton coupling networks within the piperidine (B6355638) ring and the ethyl acetate (B1210297) moiety. For instance, the methylene (B1212753) protons of the acetate group show a clear correlation with the methine proton at the 4-position of the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy has been utilized to correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon skeleton. The Heteronuclear Multiple Bond Correlation (HMBC) technique further extends this connectivity map by revealing longer-range correlations (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be observed between the carbonyl carbon of the benzoyl group and the protons on the adjacent methylene groups of the piperidine ring, as well as between the ester carbonyl carbon and the methoxy (B1213986) protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, offering critical information about the spatial proximity of protons and thus the preferred conformation of the molecule in solution. For this compound, NOESY data would be expected to show correlations between the axial and equatorial protons on the piperidine ring and with the protons of the benzoyl and acetate groups, helping to define their relative orientations.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H-¹H | Piperidine ring protons, -CH-CH₂- of the acetate side chain | Proton-proton scalar coupling networks |

| HSQC | ¹H-¹³C (one bond) | Direct correlation of each proton to its attached carbon | Direct C-H connectivity |

| HMBC | ¹H-¹³C (multiple bonds) | Benzoyl C=O to piperidine H2/H6, Ester C=O to piperidine H4, Ester C=O to -OCH₃ | Long-range C-H connectivity, assignment of quaternary carbons |

| NOESY | ¹H-¹H (through space) | Benzoyl protons to piperidine H2/H6, Piperidine H4 to acetate methylene protons | Spatial proximity, conformational preferences |

Dynamic NMR for Rotational Barriers of Amide and Ester Bonds

Dynamic NMR (DNMR) spectroscopy has been employed to investigate the rotational barriers associated with the amide and ester bonds in this compound and related N-benzoylpiperidine derivatives. researchgate.net The partial double bond character of the C-N amide bond, due to resonance, leads to hindered rotation around this bond. This restricted rotation can result in the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent.

Variable-temperature (VT) NMR studies on analogous N-benzoylpiperidine compounds have shown that as the temperature is lowered, the rate of rotation around the amide bond decreases, leading to the broadening and eventual splitting of signals for the piperidine protons adjacent to the nitrogen (positions 2 and 6). researchgate.net By analyzing the line shape changes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational process. For N-benzoylpiperidine derivatives, these barriers are typically in the range of 57-65 kJ/mol. researchgate.net The rotational barrier can be influenced by the electronic nature of substituents on the benzoyl ring and by the polarity of the solvent. In contrast, rotation around the C-O single bond of the ester group is generally much faster on the NMR timescale and does not typically give rise to separate conformer signals at accessible temperatures.

Table 2: Rotational Barriers for N-Benzoylpiperidine Analogues Determined by Dynamic NMR

| Compound | Solvent | ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|

| N-Benzoylpiperidine | Not Specified | 65.2 | |

| N-(4-chlorobenzoyl)piperidine | Not Specified | 60.1 |

X-ray Crystallography for Solid-State Structure Determination

While solution-state studies provide insight into the dynamic nature of this compound, X-ray crystallography offers a precise and static picture of the molecule's conformation and packing in the solid state.

Crystal Packing and Intermolecular Interactions

Conformational Preferences in the Crystalline State

In the solid state, the piperidine ring of N-substituted 4-acylpiperidines typically adopts a chair conformation. researchgate.net The orientation of the substituents on the piperidine ring is determined by a balance of steric and electronic factors. For 4-substituted piperidines, the substituent generally prefers an equatorial position to minimize steric strain. nih.gov Therefore, the methyl acetate group at the C4 position is expected to be in an equatorial orientation.

The conformation of the N-benzoyl group relative to the piperidine ring is of particular interest. X-ray structures of related N-benzoylpiperidines show that the amide bond is largely planar, and there is a significant dihedral angle between the plane of the benzoyl group and the mean plane of the piperidine ring. researchgate.net This twisting is a result of steric hindrance between the ortho protons of the benzoyl group and the equatorial protons at the 2 and 6 positions of the piperidine ring.

Chiroptical Spectroscopy of Chiral Derivatives

While this compound itself is achiral, the introduction of stereocenters into the molecule would give rise to chiral derivatives that can be studied using chiroptical techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD). For example, if a substituent were introduced at one of the chiral centers of the piperidine ring, or if a chiral auxiliary were used, the resulting enantiomers would interact differently with circularly polarized light.

CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to the electronic transitions of chromophores within a chiral environment. The benzoyl group in a chiral derivative of this compound would act as a chromophore. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the absolute configuration and the preferred conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different conformers and enantiomers, allowing for the assignment of the absolute configuration by comparing the experimental and calculated spectra.

VCD, the vibrational analogue of CD, provides stereochemical information from the infrared region of the spectrum. It is sensitive to the entire molecular structure and can be a powerful tool for determining the absolute configuration of complex molecules, especially when used in conjunction with quantum chemical calculations. For a chiral derivative of this compound, VCD could provide detailed conformational information in solution.

Circular Dichroism (CD) for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exquisitely sensitive to the stereochemical arrangement of atoms and is widely employed for the determination of the absolute configuration of enantiomers.

However, an examination of the structure of this compound reveals that the molecule is achiral. It lacks any stereocenters (chiral carbons) and possesses a plane of symmetry that bisects the piperidine ring and the benzoyl and acetate functional groups. As a direct consequence of its achirality, this compound does not exhibit a Circular Dichroism spectrum. Therefore, CD spectroscopy is not an applicable technique for the stereochemical analysis of this specific compound.

Should a chiral center be introduced into the molecule, for instance, through substitution at the C-2, C-3, C-5, or C-6 positions of the piperidine ring, or on the acetate side chain, the resulting enantiomers would be distinguishable by CD spectroscopy. In such a hypothetical scenario, the experimental CD spectrum could be compared with the theoretically calculated spectrum for a known configuration to unambiguously assign the absolute stereochemistry of the chiral derivative.

Vibrational Circular Dichroism (VCD) for Stereochemical Elucidation

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left- and right-circularly polarized infrared light. VCD provides information about the stereochemistry of a molecule based on its vibrational transitions. Similar to electronic CD, VCD is a phenomenon exhibited exclusively by chiral molecules.

Given that this compound is an achiral compound, it does not produce a VCD spectrum. The absence of enantiomeric forms means there is no differential interaction with circularly polarized infrared radiation.

In the context of pharmaceutical research and development, VCD has emerged as a powerful tool for determining the absolute configuration of complex chiral molecules in solution, circumventing the often-challenging process of growing single crystals for X-ray crystallography. If a chiral analog of this compound were to be synthesized, VCD spectroscopy, in conjunction with quantum chemical calculations, could provide a definitive assignment of its absolute configuration. The rich vibrational landscape of the molecule, with characteristic bands for the amide and ester carbonyl stretches, as well as C-H and C-N vibrations, would offer multiple stereochemical probes.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific atomic constitution.

For this compound, the molecular formula is C15H19NO3. The expected exact mass of its protonated molecule, [M+H]+, can be calculated with high precision. This experimental value, when compared to the theoretical mass, can confirm the elemental formula with a high degree of confidence.

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₅H₂₀NO₃⁺ | 262.1438 |

| [M+Na]⁺ | C₁₅H₁₉NO₃Na⁺ | 284.1257 |

The ability of HRMS to confirm the elemental composition is a critical first step in the structural elucidation process, providing a foundational piece of evidence for the identity of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing detailed information about the structure of the precursor ion. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its various subunits.

For this compound, the protonated molecule ([M+H]⁺ at m/z 262.14) would be selected as the precursor ion. The fragmentation is expected to occur at the most labile bonds, primarily the amide and ester functionalities, as well as through cleavages of the piperidine ring. Based on established fragmentation patterns for N-benzoylpiperidine derivatives, a plausible fragmentation pathway can be proposed:

Loss of the methoxy group: A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH3) or methanol (B129727) (CH3OH).

Cleavage of the ester side chain: The bond between the piperidine ring and the acetate group can cleave, leading to the loss of the methyl acetate moiety.

Alpha-cleavage of the piperidine ring: The bonds adjacent to the nitrogen atom in the piperidine ring are susceptible to cleavage.

Formation of the benzoyl cation: A prominent peak is expected at m/z 105, corresponding to the stable benzoyl cation (C6H5CO⁺), resulting from the cleavage of the amide bond.

Cleavage of the N-benzoyl group: The entire benzoyl group can be lost from the piperidine nitrogen.

| Proposed Fragment (m/z) | Proposed Formula | Description of Loss/Fragment |

|---|---|---|

| 231.1332 | C₁₄H₁₇NO₂⁺ | Loss of methanol (CH₃OH) from [M+H]⁺ |

| 188.1019 | C₁₃H₁₄N⁺ | Loss of the methyl acetate group (CH₂COOCH₃) from [M+H]⁺ |

| 122.0600 | C₆H₁₂NO₂⁺ | Piperidine-4-yl-acetate fragment after loss of benzoyl group |

| 105.0335 | C₇H₅O⁺ | Benzoyl cation |

By systematically analyzing these fragmentation pathways, the connectivity of the benzoyl group, the piperidine ring, and the methyl acetate side chain can be unequivocally confirmed, thus completing the structural elucidation of this compound.

Computational and Theoretical Studies on Methyl 1 Benzoylpiperidin 4 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. These methods provide a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to its chemical reactivity and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl (1-benzoylpiperidin-4-yl)acetate, DFT calculations can determine its ground-state electronic energy, electron density, and molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

The electronic structure of this compound is characterized by the distribution of its molecular orbitals. The HOMO is typically localized on the electron-rich parts of the molecule, such as the benzoyl group and the ester oxygen atoms, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is generally found on the electron-deficient areas, highlighting the sites prone to nucleophilic attack. The analysis of these frontier molecular orbitals is crucial for predicting the molecule's behavior in chemical reactions nih.gov.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

| Parameter | Value (illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical reactivity and stability. |

Conformer Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the rotational freedom around the amide bond in this compound give rise to multiple possible conformations. Conformer analysis aims to identify the stable three-dimensional arrangements of the molecule and their relative energies. Computational methods can systematically explore the potential energy surface of the molecule to locate various energy minima, which correspond to stable conformers.

For similar benzoylpiperidine derivatives, studies have shown the existence of rotational conformers due to hindered rotation around the C-N amide bond unipi.it. This phenomenon is also expected for this compound. By calculating the energy of different conformers, an energy landscape can be constructed, revealing the most stable (lowest energy) conformation and the energy barriers between different conformers. This information is vital for understanding which shapes the molecule is likely to adopt and how easily it can transition between them. The piperidine ring itself typically adopts a chair conformation, which is the most stable arrangement.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are a powerful tool for structure elucidation. DFT methods, when combined with appropriate basis sets and solvent models, can predict chemical shifts with high accuracy nih.govd-nb.info. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined. Comparing the predicted NMR spectrum with the experimental one helps in assigning the signals to specific atoms in the molecule and confirming its proposed structure nih.gov. The accuracy of these predictions can often be improved by considering the Boltzmann-averaged shifts of the most stable conformers d-nb.info.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (Benzoyl) | 170.5 | 169.8 |

| Carbonyl (Ester) | 172.1 | 171.5 |

| Piperidine C4 | 38.2 | 37.9 |

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This calculated spectrum can be compared with the experimental one to identify characteristic functional groups and confirm the molecular structure. For this compound, key vibrational modes would include the C=O stretching of the amide and ester groups, C-N stretching of the piperidine ring, and various C-H bending and stretching modes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent.

Conformational Dynamics in Solution

While quantum chemical calculations provide information on static conformers, MD simulations reveal how the molecule explores its conformational space in a solution over time. By simulating the motion of every atom in the molecule and the surrounding solvent molecules, MD can track the transitions between different conformations.

For this compound, MD simulations would illustrate the flexibility of the piperidine ring, which can undergo ring puckering, and the rotation around the benzoyl-piperidine bond. These simulations can quantify the time spent in different conformational states and the rates of transition between them. This dynamic picture is crucial for understanding how the molecule's shape fluctuates in a realistic environment, which can influence its biological activity or chemical reactivity mdpi.commdpi.com.

Solvent Effects on Molecular Structure and Dynamics

The solvent can have a significant impact on the structure, stability, and dynamics of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects. The interactions between this compound and solvent molecules, such as water or an organic solvent, can influence its preferred conformation.

For instance, in a polar solvent, conformations that expose polar groups to the solvent may be stabilized. MD simulations can reveal the organization of solvent molecules around the solute, forming a solvation shell. The analysis of radial distribution functions from the simulation can provide quantitative information about the proximity and orientation of solvent molecules with respect to different parts of the solute. This understanding of solvation is critical for accurately predicting the molecule's behavior in solution.

Reactivity Predictions and Transition State Modeling

Computational chemistry allows for the detailed examination of reaction pathways and the prediction of a molecule's reactivity. This is achieved by modeling the potential energy surface of a reaction, identifying the low-energy paths from reactants to products.

Computational Assessment of Reaction Mechanisms

The study of reaction mechanisms through computational methods involves mapping the energetic landscape of a chemical transformation. For this compound, this could involve assessing reactions such as hydrolysis of the ester or amide functionalities.

Key aspects of this assessment include:

Identification of Intermediates and Transition States: By calculating the energies of various atomic arrangements, it is possible to identify stable intermediates and high-energy transition states. A transition state represents the energy maximum along the reaction coordinate and is a critical point in determining the reaction rate.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction. Computational models can provide estimates of these barriers, offering a way to compare the feasibility of different reaction pathways.

Solvent Effects: The inclusion of solvent models in these calculations is crucial, as the solvent can significantly influence the stability of reactants, intermediates, and transition states, thereby altering the reaction mechanism and rate.

Prediction of Regioselectivity and Stereoselectivity

Many organic reactions can yield multiple products depending on the site of reaction (regioselectivity) or the spatial arrangement of the atoms (stereoselectivity). Computational methods are invaluable for predicting these outcomes.

Regioselectivity: In the case of this compound, a potential reaction could be the reduction of one of the carbonyl groups. Computational modeling could predict whether the benzoyl carbonyl or the ester carbonyl is more susceptible to reduction by calculating the activation energies for the attack of a reducing agent at each site. The pathway with the lower activation energy would correspond to the major product.

Stereoselectivity: If a reaction creates a new chiral center, computational models can predict which stereoisomer will be formed in excess. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The difference in these energies can be used to predict the enantiomeric or diastereomeric excess.

Molecular Descriptors for Structure-Reactivity/Property Relationships

Molecular descriptors are numerical values that encode information about the topology, geometry, or electronic structure of a molecule. They are widely used to develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), which correlate the structure of a molecule with its biological activity or physical properties.

Topological Polar Surface Area (TPSA) and Rotatable Bonds Analysis

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of properties related to molecular transport.

Significance of TPSA: A higher TPSA is generally associated with lower membrane permeability. This is because polar molecules have a greater tendency to interact with the aqueous environment and are less likely to partition into the nonpolar lipid bilayers of cell membranes.

Rotatable Bonds are defined as any single bond, not in a ring, between non-terminal heavy (non-hydrogen) atoms. The number of rotatable bonds is a measure of the conformational flexibility of a molecule.

Significance of Rotatable Bonds: A high number of rotatable bonds indicates a more flexible molecule. While some flexibility is necessary for a molecule to adopt the optimal conformation for binding to a biological target, excessive flexibility can be detrimental. A large number of rotatable bonds can lead to a significant entropic penalty upon binding, which can decrease the binding affinity.

Due to the absence of specific published computational studies for this compound, a data table with its precise, experimentally validated or high-level computationally derived values cannot be provided. However, various online tools can provide estimations for these parameters.

Table 1: Estimated Molecular Descriptors for this compound

| Descriptor | Estimated Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 49.9 Ų | Suggests good potential for membrane permeability. |

Note: These values are estimations from computational models and may vary depending on the calculation method.

Lipophilicity (cLogP) Calculations for Solubility and Distribution Predictions

cLogP is the calculated logarithm of the octanol-water partition coefficient (LogP). It is a measure of a molecule's lipophilicity (its preference for a nonpolar solvent like octanol (B41247) over a polar solvent like water).

Significance of cLogP: Lipophilicity is a critical parameter that influences a molecule's solubility, absorption, distribution, and metabolism.

Solubility: Generally, as cLogP increases, aqueous solubility decreases.

Absorption and Distribution: An optimal range of lipophilicity is often required for a molecule to be well-absorbed and to distribute effectively to its target site. Molecules that are too hydrophilic may not be able to cross cell membranes, while those that are too lipophilic may be poorly soluble in the aqueous environment of the gastrointestinal tract or blood, or they may bind non-specifically to lipids.

As with the other descriptors, a precise, high-level computational value for the cLogP of this compound is not available in dedicated research literature.

Table 2: Estimated Lipophilicity for this compound

| Descriptor | Estimated Value | Significance |

|---|

Note: The range provided reflects that different computational algorithms will yield slightly different cLogP values.

Methyl 1 Benzoylpiperidin 4 Yl Acetate As a Building Block and Model Compound in Advanced Organic Synthesis

Applications in Complex Molecule Synthesis

The structural features of Methyl (1-benzoylpiperidin-4-yl)acetate make it an attractive starting material for the construction of diverse and complex organic molecules, particularly those with relevance in medicinal chemistry and materials science.

Use as a Precursor for Advanced Heterocyclic Systems

The piperidine (B6355638) ring is a "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals. This compound serves as an excellent precursor for creating more elaborate heterocyclic systems built upon this core structure.

The methyl acetate (B1210297) side chain is the primary reactive handle for such transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of cyclization reactions. For instance, the acid can be coupled with a bifunctional reagent to form a new fused or spirocyclic ring system. The amide and ester functionalities also allow for intramolecular reactions to form bicyclic lactams or other constrained structures. The benzoyl group, while relatively stable, can be modified or removed under certain conditions to allow for further functionalization of the piperidine nitrogen.

| Potential Heterocyclic Systems from Piperidine-4-acetic Acid Derivatives | Synthetic Strategy | Key Reaction |

| Fused Pyrrolidinones | Intramolecular cyclization | Amide bond formation |

| Spiro-hydantoins | Reaction with isocyanates/cyanides | Condensation |

| Bridged Bicyclic Lactams | Transannular cyclization | Ring-closing metathesis |

| Substituted Benzimidazoles | Condensation with diamines | Cyclocondensation nih.gov |

Integration into Polycyclic Scaffolds

Beyond simple heterocycles, this compound is a building block for constructing complex polycyclic and cage-like molecular scaffolds. The rigid piperidine core provides a well-defined three-dimensional starting point. The acetate group can be converted into other functional groups, such as aldehydes or vinyl groups, which can then undergo cycloaddition reactions (e.g., Diels-Alder) or cascade reactions to build additional rings onto the existing framework. semanticscholar.org The presence of the benzoyl group also offers a site for aromatic functionalization, potentially leading to the creation of extended conjugated systems or sterically demanding architectures. The strategic use of such building blocks is central to creating novel molecular frameworks for various applications, including the development of inhibitors for biological targets like the NLRP3 inflammasome, where piperidine scaffolds have shown utility. nih.gov

Role in Methodological Development

The distinct reactivity of the amide and ester groups within the same molecule allows this compound to serve as an excellent substrate for developing and testing new synthetic methods.

As a Substrate for New Catalytic Reactions

Modern organic synthesis relies heavily on the development of novel catalytic reactions that offer high efficiency and selectivity. This compound can be used as a test substrate for various new transformations. For example, palladium-catalyzed cross-coupling reactions, which are powerful tools for bond formation, could be explored. unipi.it Researchers could investigate the selective catalytic activation of the C(acyl)-O bond of the ester for direct amidation, a more sustainable alternative to traditional methods that use stoichiometric activating agents. researchgate.net Furthermore, the benzoyl group's aromatic ring is a potential site for developing new C-H activation/functionalization catalysts, allowing for the direct introduction of substituents at the ortho, meta, or para positions.

As a Model for Amide and Ester Bond Chemistry

The compound is an ideal model for studying the selective chemical manipulation of esters in the presence of amides, and vice versa. The N-benzoyl amide bond is generally robust, while the methyl ester is more susceptible to nucleophilic attack and hydrolysis. This differential reactivity can be exploited in synthetic design. For instance, the ester can be selectively hydrolyzed to the carboxylic acid under basic conditions without affecting the amide. unipi.it Conversely, developing methods for the selective reduction or transformation of the amide in the presence of the ester is a significant challenge in organic chemistry, and this molecule provides a platform for testing such methodologies. The study of these reactions can be controlled by stoichiometric and reaction conditions, making it possible to favor reactions at the more electrophilic centers. researchgate.net

| Selective Transformations | Typical Reagents & Conditions | Resulting Functional Group |

| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |

| Ester to Amide Conversion | Amine, Lewis Acid or Pd-catalyst | Secondary/Tertiary Amide unipi.itresearchgate.net |

| Amide Reduction | LiAlH₄, high temperature | Amine |

| Ester Reduction | LiBH₄, low temperature | Primary Alcohol |

Future Directions in Research on Methyl 1 Benzoylpiperidin 4 Yl Acetate

Exploration of Unconventional Synthetic Routes

Traditional synthetic methods for piperidine (B6355638) derivatives are well-established; however, future research will likely focus on novel strategies that offer greater efficiency, stereoselectivity, and access to diverse analogs. For Methyl (1-benzoylpiperidin-4-yl)acetate, this involves moving beyond conventional multi-step sequences.

Recent breakthroughs in the synthesis of complex piperidines have highlighted the power of combining biocatalysis with modern synthetic methods. news-medical.netchemistryviews.org A promising future direction would be the application of enzymatic C-H oxidation to introduce functionality onto the piperidine ring of a suitable precursor. chemistryviews.org This could be followed by methods like nickel-electrocatalytic radical cross-coupling to introduce the acetate (B1210297) moiety or other substituents, drastically reducing the number of steps required compared to traditional routes. news-medical.netchemistryviews.org Such modular approaches would allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. news-medical.net

Biocatalytic multicomponent reactions also present a compelling alternative. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been demonstrated for the synthesis of clinically valuable piperidines in high yields. rsc.orgrsc.orgresearchgate.net Developing a similar one-pot multicomponent reaction to assemble the core structure of this compound could offer a more environmentally friendly and atom-economical synthetic pathway.

Furthermore, light-mediated intramolecular radical carbocyclization and gold(I)-catalyzed intramolecular dearomatization/cyclization are emerging as powerful tools for constructing polysubstituted piperidines. nih.gov Adapting these methodologies could provide access to novel stereoisomers and structurally complex derivatives of the target molecule.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Technologies |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Reduced step count, modularity for analog synthesis, improved efficiency. news-medical.netchemistryviews.org | Engineered enzymes (e.g., P4H), Nickel electrocatalysis. chemistryviews.org |

| Immobilized Enzyme-Catalyzed Multicomponent Reaction | High yields, reusability of catalyst, green chemistry approach. rsc.orgrsc.org | Immobilized lipases (e.g., CALB). rsc.orgrsc.org |

| Photoredox and Transition Metal Catalysis | Access to novel structural motifs and stereoisomers. nih.gov | Visible light photocatalysts, Gold(I) catalysts. nih.gov |

Development of Advanced Analytical Probes

The development of advanced analytical probes is crucial for understanding the behavior of molecules in complex biological systems. For this compound, future research could focus on creating specific probes for its detection and quantification.

Fluorescent probes offer high sensitivity and are valuable tools for cellular imaging. A potential strategy involves designing a probe where the this compound scaffold is linked to a fluorophore through a moiety that is selectively cleaved in the presence of a specific enzyme or reactive species, leading to a "turn-on" fluorescent signal. nih.gov Given the piperidine core, probes based on nucleophilic aromatic substitution (SNAr) reactions with scaffolds like nitrobenzofuran (NBD) could be explored for detecting its potential interactions or metabolic fate. nih.gov

Ratiometric probes, which exhibit a shift in their emission wavelength upon binding or reaction, offer advantages in quantitative analysis by minimizing the effects of environmental factors. nih.gov The design of such probes for this compound could provide more reliable data in biological assays. Furthermore, the development of chemiluminescent probes could enable detection with even higher sensitivity, particularly for in vitro enzymatic assays. nih.gov

Integration into Flow Chemistry and Automation Platforms

The pharmaceutical industry is increasingly adopting automated flow chemistry to enhance the efficiency, safety, and reproducibility of chemical synthesis. researchgate.netbohrium.com The integration of the synthesis of this compound into such platforms represents a significant future direction.

Continuous-flow synthesis offers precise control over reaction parameters, leading to higher yields and purity while minimizing waste. bohrium.com A multi-step synthesis of this compound could be designed to run continuously in a flow reactor system, eliminating the need for isolation and purification of intermediates. innovationnewsnetwork.com This approach has been successfully applied to the synthesis of various pharmaceutical compounds, including those with piperidine scaffolds. acs.orgorganic-chemistry.orgresearchgate.net

Automated synthesis platforms, sometimes referred to as "chemputers," can screen a wide range of reaction conditions to quickly identify the optimal parameters for the synthesis of this compound and its derivatives. researchgate.netatomfair.com By combining flow chemistry with artificial intelligence and machine learning, these systems can autonomously optimize synthetic routes, accelerating the drug discovery process. researchgate.net The development of a robust, automated flow synthesis for this compound would be invaluable for producing it on demand for research and development purposes. innovationnewsnetwork.com

| Technology | Application to this compound | Expected Benefits |

| Continuous Flow Synthesis | Multi-step synthesis in a continuous stream. bohrium.cominnovationnewsnetwork.com | Higher yields, improved purity, reduced waste, enhanced safety. bohrium.com |

| Automated Reaction Optimization | High-throughput screening of reaction conditions. researchgate.net | Rapid identification of optimal synthetic parameters. researchgate.net |

| AI-Driven Synthesis Platforms | Autonomous design and execution of synthetic routes. researchgate.netatomfair.com | Accelerated discovery of new derivatives and synthetic pathways. researchgate.net |

Theoretical Insights into Complex Reactivity and Interactions

Computational chemistry provides powerful tools for understanding the structural, electronic, and reactive properties of molecules. Future research on this compound will undoubtedly leverage theoretical methods to gain deeper insights.

Density Functional Theory (DFT) can be employed to investigate the compound's molecular structure, electronic distribution, and reactivity. researchgate.netresearchgate.net Such studies can elucidate the influence of the benzoyl and methyl acetate groups on the properties of the piperidine ring. researchgate.net Molecular Electrostatic Potential (MEP) analysis can identify the electrophilic and nucleophilic sites, predicting how the molecule might interact with biological targets. researchgate.net

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with potential protein targets, such as enzymes or receptors. nih.govresearchgate.net These simulations can help to understand the binding modes and the key intermolecular interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective analogs. nih.gov Furthermore, fragment-based Quantitative Structure-Activity Relationship (QSAR) models can be developed to computationally predict the biological activity of novel derivatives, streamlining the drug discovery pipeline. researchgate.net

Sustainable Synthesis and Upcycling Strategies for Derivatives

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research will likely focus on developing more sustainable routes to this compound and its derivatives. This includes the use of environmentally benign solvents, such as water, and catalysts that can be easily recovered and reused. ajchem-a.com

A particularly innovative future direction is the concept of chemical upcycling. This involves the transformation of chemical waste, including expired pharmaceuticals, into valuable starting materials for synthesis. mdpi.commdpi.com Given the prevalence of piperidine and benzoyl moieties in various drugs, it is conceivable that waste streams containing these fragments could be chemically processed to generate precursors for the synthesis of this compound. This approach aligns with the principles of a circular economy, reducing waste and reliance on virgin chemical feedstocks. mdpi.com Research into catalytic methods for the selective disassembly of complex molecules and the reassembly of the resulting fragments into new, high-value compounds will be a key enabler of this strategy.

Q & A

Q. What are the recommended synthetic routes for Methyl (1-benzoylpiperidin-4-yl)acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic acylation of a piperidine intermediate. For example, a modified protocol adapted from related piperidine derivatives involves reacting 4-methylpiperidine with benzoyl chloride in ethyl methyl ketone under basic conditions (e.g., triethylamine). Key parameters for optimization include:

- Stoichiometry: A 1:2 molar ratio of piperidine to benzoyl chloride ensures complete substitution.

- Solvent choice: Polar aprotic solvents like ethyl methyl ketone improve reaction rates.

- Temperature: Room temperature (25°C) minimizes side reactions while maintaining efficiency.

A reported yield of 85% was achieved after recrystallization from ethyl methyl ketone .

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic acylation | Benzoyl chloride, Et₃N, 25°C | 85% |

Q. How is the structural characterization of this compound performed using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection: Use a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution: Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement: SHELXL refines anisotropic displacement parameters, with hydrogen atoms treated as riding models (C–H = 0.93–0.97 Å) .

Critical validation metrics:

Q. What safety precautions are critical when handling this compound in laboratory settings?